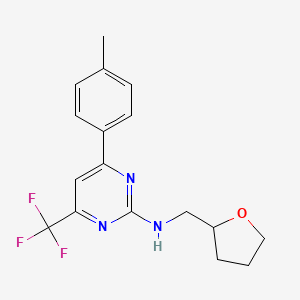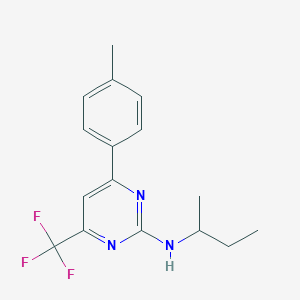![molecular formula C18H19N3O5S B14926634 Methyl 4-[[2-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]oxyacetyl]amino]benzoate](/img/structure/B14926634.png)
Methyl 4-[[2-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]oxyacetyl]amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL 4-{[2-({2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}OXY)ACETYL]AMINO}BENZOATE is a complex organic compound with the molecular formula C16H17N3O3S This compound is notable for its unique structure, which includes a pyrimidinyl group, a benzoate ester, and a sulfanylacetyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{[2-({2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}OXY)ACETYL]AMINO}BENZOATE involves multiple steps. One common method includes the following steps:
Formation of 4,6-DIMETHYL-2-PYRIMIDINYL SULFANYLACETIC ACID: This is achieved by reacting 4,6-dimethyl-2-pyrimidinylthiol with chloroacetic acid under basic conditions.
Esterification: The resulting acid is then esterified with methanol in the presence of a strong acid catalyst to form the methyl ester.
Acetylation: The ester is then acetylated using acetic anhydride to introduce the acetyl group.
Coupling with 4-AMINOBENZOIC ACID: Finally, the acetylated ester is coupled with 4-aminobenzoic acid under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
METHYL 4-{[2-({2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}OXY)ACETYL]AMINO}BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidinyl and benzoate ester moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
METHYL 4-{[2-({2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}OXY)ACETYL]AMINO}BENZOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of METHYL 4-{[2-({2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}OXY)ACETYL]AMINO}BENZOATE involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes, such as acetolactate synthase (ALS), by binding to the active site and preventing substrate access . This inhibition disrupts essential metabolic pathways, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-DIMETHYL-2-MERCAPTOPYRIMIDINE: Shares the pyrimidinyl moiety but lacks the benzoate ester and acetyl groups.
SULFOMETURON-METHYL: Another sulfonylurea herbicide with a similar pyrimidinyl structure but different functional groups.
Uniqueness
METHYL 4-{[2-({2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}OXY)ACETYL]AMINO}BENZOATE is unique due to its combination of a pyrimidinyl group, a benzoate ester, and a sulfanylacetyl moiety. This unique structure contributes to its diverse chemical reactivity and broad range of applications in scientific research .
Propriétés
Formule moléculaire |
C18H19N3O5S |
|---|---|
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
methyl 4-[[2-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]oxyacetyl]amino]benzoate |
InChI |
InChI=1S/C18H19N3O5S/c1-11-8-12(2)20-18(19-11)27-10-16(23)26-9-15(22)21-14-6-4-13(5-7-14)17(24)25-3/h4-8H,9-10H2,1-3H3,(H,21,22) |
Clé InChI |
OLLBJCCXFFXQRI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)SCC(=O)OCC(=O)NC2=CC=C(C=C2)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-chloropyridin-2-yl)-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B14926567.png)
![7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-N-(4-sulfamoylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14926575.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B14926583.png)
![1-benzyl-6-cyclopropyl-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926594.png)
![1-ethyl-3,6-dimethyl-N-{4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926597.png)
![6-(3-methoxyphenyl)-1,3-dimethyl-N-(3-phenyl-1,2-oxazol-5-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926601.png)
![1-(2,4-dichlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B14926619.png)
![N,N'-(oxydibenzene-4,1-diyl)bis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B14926622.png)

![(2E)-1-[3-(difluoromethoxy)phenyl]-3-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-yl}prop-2-en-1-one](/img/structure/B14926639.png)
![(2E,2'E)-N,N'-(4-methylbenzene-1,2-diyl)bis[3-(5-methylfuran-2-yl)prop-2-enamide]](/img/structure/B14926640.png)
![5-[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B14926642.png)

![1-{4-[(4-Benzylpiperidin-1-yl)sulfonyl]phenyl}pyrrolidin-2-one](/img/structure/B14926646.png)
